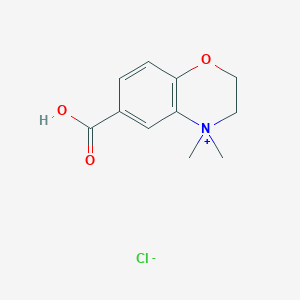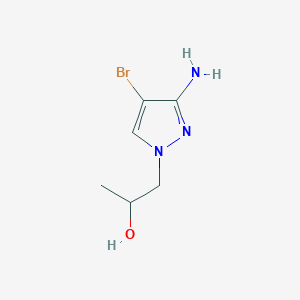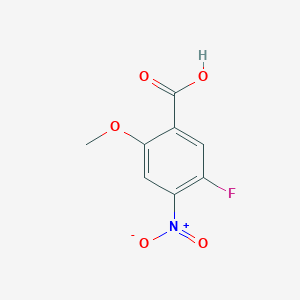
Methyl 7-bromo-3-iodoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-bromo-3-iodoquinoline-2-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-3-iodoquinoline-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of quinoline derivatives. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts and solvents to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to scale up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-bromo-3-iodoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, organolithium compounds, and Grignard reagents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 7-bromo-3-iodoquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-microbial drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Biological Studies: Researchers use this compound to study the biological activity of quinoline derivatives and their interactions with biological targets.
Wirkmechanismus
The mechanism of action of Methyl 7-bromo-3-iodoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to therapeutic effects. The bromine and iodine substitutions can enhance the compound’s binding affinity and selectivity for these targets, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 7-bromoquinoline-2-carboxylate
- Methyl 3-iodoquinoline-2-carboxylate
- Methyl 7-chloro-3-iodoquinoline-2-carboxylate
Uniqueness
Methyl 7-bromo-3-iodoquinoline-2-carboxylate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and properties compared to other quinoline derivatives. These halogen atoms can participate in various chemical reactions, making the compound versatile for different applications.
Eigenschaften
Molekularformel |
C11H7BrINO2 |
|---|---|
Molekulargewicht |
391.99 g/mol |
IUPAC-Name |
methyl 7-bromo-3-iodoquinoline-2-carboxylate |
InChI |
InChI=1S/C11H7BrINO2/c1-16-11(15)10-8(13)4-6-2-3-7(12)5-9(6)14-10/h2-5H,1H3 |
InChI-Schlüssel |
NOTNOOHJMSOQLJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13647464.png)



![Methyl2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate](/img/structure/B13647483.png)

![(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13647494.png)






